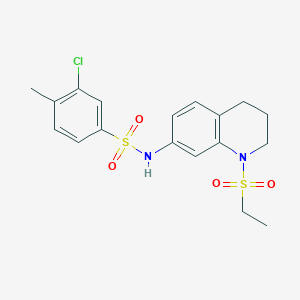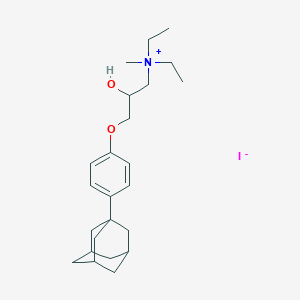
3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an adamantane moiety, which is a type of polycyclic alkane consisting of three interconnected cyclohexane rings. Adamantane derivatives have been studied for their potential pharmacological properties .
Molecular Structure Analysis
The compound has several chiral centers, as indicated by the (3r,5r,7r) notation. This means that it has multiple stereoisomers, which are molecules with the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space .Scientific Research Applications
Quantum Theory of Atoms-in-Molecules Analysis
Adamantane-1,3,4-thiadiazole hybrids have been synthesized, revealing significant insights into intra- and intermolecular interactions based on the quantum theory of atoms-in-molecules (QTAIM) approach. The orientation of the amino group in these structures varies, and noncovalent interactions play a crucial role in stabilizing the crystal structures, with the N–H⋯N hydrogen bond being particularly strong among these interactions. This research highlights the potential of adamantane derivatives in the design of materials with specific interaction characteristics (El-Emam et al., 2020).
Synthesis and Characterization of Metallophthalocyanines
Novel metal-free and metallophthalocyanines bearing adamantane-related substituents have been synthesized, characterized, and studied for their aggregation behaviors in various solvents. This work introduces new compounds with potential applications in materials science and photonic devices, demonstrating the flexibility of adamantane derivatives in creating complex molecular architectures with unique electronic and optical properties (Acar et al., 2012).
Potentiometric Sensors
Adamantane derivatives have been utilized in the preparation of selective carbon paste electrodes for potentiometric methods, showcasing their effectiveness in enhancing the accuracy and selectivity of iodide monitoring. This application underlines the potential of adamantane-related compounds in developing sensitive and selective sensors for environmental and analytical chemistry applications (Ghaedi et al., 2015).
Photodynamic Therapy Photosensitizers
Unsymmetrical phenothiazin-5-ium iodides, structurally related to adamantane, have been explored for their potential as photosensitizers in photodynamic therapy. Their singlet oxygen generating efficiencies and lipophilicity are analyzed, offering insights into designing effective agents for cancer treatment based on adamantane derivatives (Gorman et al., 2006).
Antiviral and Antiparkinsonian Compound Complexes
The synthesis and characterization of metal complexes with adamantane-1-amine highlight its antiviral and antiparkinsonian properties. This work opens up new avenues for the application of adamantane derivatives in biomedicine, particularly in the prevention and treatment of influenza A virus infections and Parkinson's disease (Sultana et al., 2014).
Future Directions
properties
IUPAC Name |
[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]-diethyl-methylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38NO2.HI/c1-4-25(3,5-2)16-22(26)17-27-23-8-6-21(7-9-23)24-13-18-10-19(14-24)12-20(11-18)15-24;/h6-9,18-20,22,26H,4-5,10-17H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVJGSQVJDGLSL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}diethylmethylazanium iodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

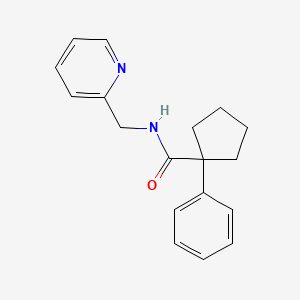
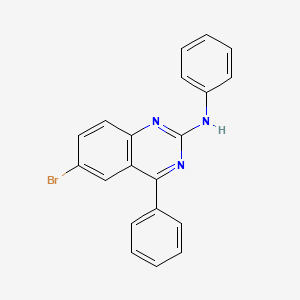
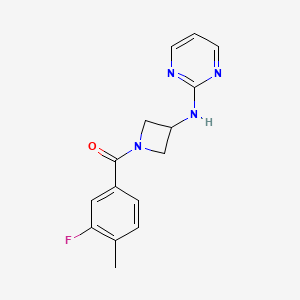
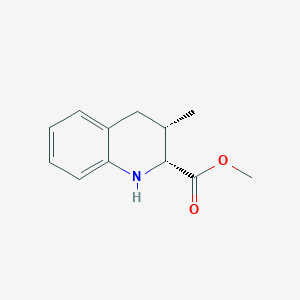
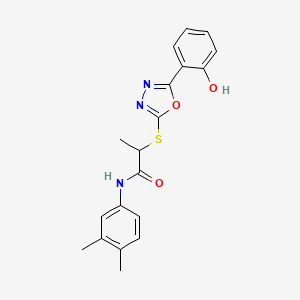
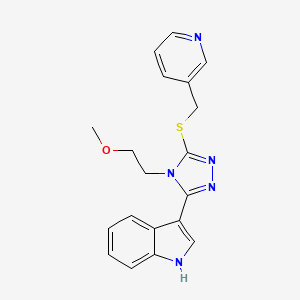
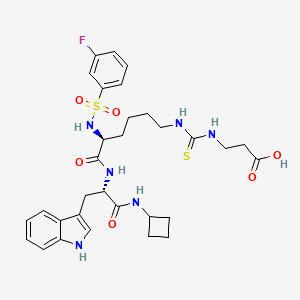
![5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602205.png)
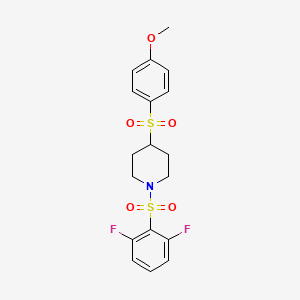
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2602208.png)
![4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2602210.png)
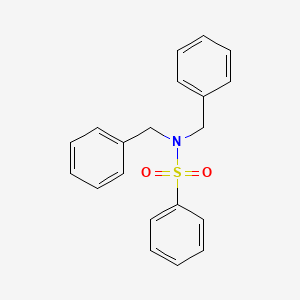
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2602212.png)
